An In-depth Technical Guide to (4-methylthiazol-2-yl)methanol (CAS: 13750-63-5)
An In-depth Technical Guide to (4-methylthiazol-2-yl)methanol (CAS: 13750-63-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methylthiazol-2-yl)methanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and biological significance of (4-methylthiazol-2-yl)methanol, with a focus on its potential applications in cancer research.
Chemical and Physical Properties
(4-methylthiazol-2-yl)methanol is typically a pale-yellow to dark brown liquid.[2] It is characterized by moderate polarity and stability, which allows for its versatile use in a range of chemical reactions.[1]
Table 1: Physicochemical Properties of (4-methylthiazol-2-yl)methanol
| Property | Value | Reference |
| CAS Number | 13750-63-5 | [2][3][4][5] |
| Molecular Formula | C₅H₇NOS | [1][2][3][4] |
| Molecular Weight | 129.18 g/mol | [1][3][4] |
| IUPAC Name | (4-methyl-1,3-thiazol-2-yl)methanol | [2][3][5] |
| Appearance | Pale yellow liquid | [1] |
| Purity | ≥ 95% (GC) | [1][3][5] |
| Storage Temperature | 2-8°C, Sealed in dry | [1][2] |
| SMILES | CC1=CSC(CO)=N1 | [3][5] |
| InChI Key | CQMPPPAHJBQCOY-UHFFFAOYSA-N | [2] |
Table 2: Safety Information
| Hazard | Description |
| GHS Pictogram | GHS05, GHS07 |
| Signal Word | Danger |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Spectral Data
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.00 | s | 1H | H-5 (thiazole ring) |
| ~4.80 | s | 2H | -CH₂OH |
| ~3.50 | br s | 1H | -OH |
| ~2.45 | s | 3H | -CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~168 | C-2 (thiazole ring) |
| ~150 | C-4 (thiazole ring) |
| ~115 | C-5 (thiazole ring) |
| ~60 | -CH₂OH |
| ~17 | -CH₃ |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Possible Fragment |
| 129 | 100 | [M]⁺ |
| 112 | 40 | [M - OH]⁺ |
| 98 | 60 | [M - CH₂OH]⁺ |
| 85 | 30 | [C₄H₅NS]⁺ |
| 57 | 25 | [C₃H₃S]⁺ |
Synthesis and Experimental Protocols
(4-methylthiazol-2-yl)methanol is not commonly available in large quantities and is primarily used as a building block in organic synthesis. A plausible and efficient method for its preparation is the reduction of a suitable carboxylic acid derivative, such as ethyl 4-methylthiazole-2-carboxylate.
Synthesis of (4-methylthiazol-2-yl)methanol via Reduction of Ethyl 4-methylthiazole-2-carboxylate
This protocol describes a general procedure for the reduction of an ester to a primary alcohol using lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
Materials:
-
Ethyl 4-methylthiazole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous diethyl ether or THF.
-
Cooling: The flask is cooled to 0°C in an ice bath.
-
Addition of Ester: A solution of ethyl 4-methylthiazole-2-carboxylate (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction mixture is cooled back to 0°C in an ice bath. The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 1 M HCl.
-
Work-up: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude (4-methylthiazol-2-yl)methanol.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Biological Activity and Applications in Drug Development
The thiazole moiety is a key structural feature in numerous bioactive molecules, and derivatives of (4-methylthiazol-2-yl)methanol have shown significant promise in drug discovery, particularly in the development of novel anticancer agents.[1]
Anticancer Activity: Induction of Apoptosis
Recent studies have demonstrated that 4-methylthiazole and its derivatives can induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia cells.[6][7] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential (MMP).
Key Events in Apoptosis Induction:
-
Mitochondrial Membrane Potential (MMP) Disruption: Treatment with 4-methylthiazole derivatives leads to a decrease in the mitochondrial membrane potential. This is a critical early event in the apoptotic cascade.
-
Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase.
-
Cell Death: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death.
Inhibition of Signaling Pathways: PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several studies have identified thiazole derivatives as potent inhibitors of the PI3K/mTOR pathway.[2] By inhibiting key kinases in this pathway, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.
Experimental Protocols for Biological Assays
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay is a widely used method to determine the mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Experimental Protocol:
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
(4-methylthiazol-2-yl)methanol derivative
-
JC-1 dye
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the (4-methylthiazol-2-yl)methanol derivative for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (prepared in cell culture medium) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity at both green and red emission wavelengths using a fluorescence microplate reader. For flow cytometry, cells are harvested and analyzed for changes in their fluorescence profiles.
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Conclusion
(4-methylthiazol-2-yl)methanol is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its derivatives have demonstrated promising anticancer activity through the induction of apoptosis via the intrinsic mitochondrial pathway and the inhibition of key oncogenic signaling pathways such as the PI3K/mTOR cascade. Further research into the synthesis and biological evaluation of novel derivatives of (4-methylthiazol-2-yl)methanol is warranted to explore their full therapeutic potential in the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (4-methylthiazol-2-yl)methanol 95% | CAS: 13750-63-5 | AChemBlock [achemblock.com]
- 6. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 7. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
